FLT3 Kinase Inhibitory Potency: 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine (Derived from CAS 128101-19-9) Demonstrates Sub-100 nM Cellular Activity
The 5-(4-fluorophenyl)oxazole scaffold, when functionalized to 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c), exhibits potent FLT3 kinase inhibition in FLT3-ITD+ AML cell lines. In Molm-13 cells, compound 7c achieves an IC₅₀ of 61.9 ± 2.45 nM; in MV4-11 cells, the IC₅₀ is 95.51 ± 1.16 nM [1]. By comparison, structurally distinct FLT3-targeting quinoline derivatives such as compound 12c and 12g show substantially weaker cellular potency, with IC₅₀ values of 8.29 µM and 5.80 µM respectively in MV4-11 cells—representing an approximately 60- to 85-fold potency advantage for the 5-(4-fluorophenyl)oxazol-2-amine derivative [1]. This quantitative differentiation establishes the 5-(4-fluorophenyl)oxazole core as a validated starting point for developing potent FLT3 inhibitors for acute myeloid leukemia research programs.
| Evidence Dimension | Cellular antiproliferative potency (IC₅₀) in FLT3-ITD+ acute myeloid leukemia cell lines |
|---|---|
| Target Compound Data | 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine (derivative of CAS 128101-19-9 scaffold): IC₅₀ = 61.9 ± 2.45 nM (Molm-13); IC₅₀ = 95.51 ± 1.16 nM (MV4-11) |
| Comparator Or Baseline | 4-((6,7-Dimethoxyquinoline-4-yl)oxy)aniline derivatives: Compound 12c IC₅₀ = 8.29 ± 0.24 µM (MV4-11); Compound 12g IC₅₀ = 5.80 ± 0.42 µM (MV4-11) |
| Quantified Difference | ~85-fold (compound 7c vs. 12c); ~60-fold (compound 7c vs. 12g) lower IC₅₀ in MV4-11 cells |
| Conditions | Cell-free kinase assay and cellular proliferation assays in Molm-13 and MV4-11 FLT3-ITD+ AML cell lines; in vivo validation in MV4-11 xenograft mouse model confirmed tumor growth inhibition [2] |
Why This Matters
For procurement decisions in kinase inhibitor discovery programs, the ~60- to 85-fold cellular potency advantage of the 5-(4-fluorophenyl)oxazole-derived scaffold versus quinoline-based FLT3 inhibitors provides quantitative justification for selecting this building block over alternative heterocyclic cores when targeting FLT3-ITD+ malignancies.
- [1] Zhang Y, et al. Table 1: IC₅₀/GI₅₀ values of FLT3 inhibitors. Molecules. 2023;28(3):1224. Compound 7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine): MV4-11 IC₅₀ = 95.51 ± 1.16 nM; MOLM-13 IC₅₀ = 61.9 ± 2.45 nM. Comparator compounds 12c and 12g: MV4-11 IC₅₀ = 8.29 µM and 5.80 µM respectively. View Source
- [2] Kim HJ, et al. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules. 2020;25(21):5154. doi:10.3390/molecules25215154. View Source
